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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952 Get Quote

Technical Support Center: PF-05089771
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with PF-

05089771.

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of PF-05089771?

A1: The primary molecular target of PF-05089771 is the voltage-gated sodium channel NaV1.7.

It is a potent and selective blocker of this channel. Based on available scientific literature, PF-

05089771 is not known to be a modulator of Kv3 potassium channels. It exhibits high selectivity

for NaV1.7 over a wide panel of other ion channels, receptors, and enzymes.

Q2: Why am I observing significant differences in the potency of PF-05089771 between

different animal models?

A2: Significant species-specific differences in potency are a known characteristic of PF-

05089771.[1][2] This is particularly evident between rats and other species such as humans,

mice, dogs, and cynomolgus macaques.[1][2] The potency of PF-05089771 is substantially

lower in rats.[1][2]

Q3: What is the molecular basis for the lower potency of PF-05089771 in rats?
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A3: The reduced potency in rats is due to sequence divergence in the putative binding site of

PF-05089771 on the NaV1.7 channel.[1] PF-05089771 binds to the voltage-sensing domain of

domain IV (VSD4) of the NaV1.7 channel.[1][2] Key amino acid residues in this region differ in

the rat NaV1.7 orthologue compared to human, mouse, and other preclinical species, leading

to a weaker interaction and consequently, lower inhibitory potency.[1]

Q4: How does the mechanism of action of PF-05089771 contribute to its activity?

A4: PF-05089771 is a state-dependent inhibitor, meaning it preferentially binds to the

inactivated state of the NaV1.7 channel.[2][3][4] Its potency is nearly 1000-fold higher for

inactivated channels compared to resting channels.[1] This mechanism involves the

stabilization of the channel in a non-conducting conformation.[2][3] The onset of the block is

slow and dependent on depolarization and concentration, with a similarly slow recovery.[3]

Q5: Are there any known off-target effects I should be aware of?

A5: PF-05089771 is highly selective for NaV1.7. It has been tested against a large panel of

other ion channels, receptors, enzymes, and transporters with minimal off-target activity

reported. However, as with any pharmacological agent, it is crucial to include appropriate

controls in your experiments to monitor for potential unexpected effects in your specific model

system.
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Issue Possible Cause Recommended Solution

Low or no inhibitory effect

observed in rat models.

This is expected due to the

significantly lower potency of

PF-05089771 on the rat

NaV1.7 channel orthologue.[1]

[2]

Consider using alternative

species for your in vivo

studies, such as mice, where

the potency of PF-05089771 is

comparable to that in humans.

[1][2] If using rats is

unavoidable, significantly

higher concentrations of PF-

05089771 may be required,

which should be carefully

validated.

Variability in IC50 values

between experiments.

The potency of PF-05089771

is highly dependent on the

voltage protocol used in

electrophysiology experiments

due to its state-dependent

mechanism.[1][2]

Ensure a consistent voltage

protocol that holds the

channels in a partially

inactivated state to achieve

maximal and reproducible

potency. The holding potential

should be set to the empirically

determined half-inactivation

voltage for the specific cell

type being used.[1]

Slow onset of channel block.
The kinetics of PF-05089771

binding are inherently slow.[3]

Allow for a sufficient pre-

incubation period with the

compound to ensure the block

has reached equilibrium before

taking measurements. This

may require longer application

times than for other types of

channel blockers.

Inconsistent results in cellular

versus in vivo experiments.

Factors such as plasma

protein binding, tissue

distribution, and metabolism

can influence the effective

Correlate in vivo outcomes

with pharmacokinetic and

pharmacodynamic (PK/PD)

data to understand the

relationship between plasma
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concentration of PF-05089771

at the target site in vivo.[5]

concentration and target

engagement.

Data Presentation
Table 1: Species-Specific Potency of PF-05089771 on NaV1.7 Channels

Species IC50 (nM) Reference

Human 11

Mouse 8

Dog 13

Cynomolgus Macaque 12

Rat 171

Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing PF-05089771 Potency

This protocol describes a typical method for determining the IC50 of PF-05089771 on

heterologously expressed NaV1.7 channels.

1. Cell Culture and Transfection:

Culture HEK293 cells stably or transiently expressing the NaV1.7 channel orthologue of the
desired species.
Maintain cells in appropriate culture medium and conditions.
For transient transfections, co-transfect with a fluorescent marker (e.g., GFP) to identify
transfected cells.

2. Reagents and Solutions:

External Solution (ECS): Prepare a physiological saline solution (e.g., containing in mM: 140
NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH).
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Internal Solution: Prepare a pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1
EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH).
PF-05089771 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in
100% DMSO. Store at -20°C.
Working Solutions: On the day of the experiment, prepare serial dilutions of PF-05089771 in
ECS to the final desired concentrations. Ensure the final DMSO concentration is consistent
across all conditions and does not exceed a level that affects channel function (typically
≤0.1%).

3. Electrophysiological Recording:

Use a patch-clamp amplifier and data acquisition system.
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
Establish a whole-cell patch-clamp configuration on a transfected cell.
Voltage-clamp the cell at a holding potential that promotes channel recovery from
inactivation (e.g., -120 mV).

4. Voltage Protocol for State-Dependent Inhibition:

To assess the potency on inactivated channels, use a voltage protocol that sets the holding
potential to the empirically determined half-inactivation voltage (V1/2) for each cell. This
typically ranges from -70 mV to -90 mV.[1]
Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
Repeat the test pulse at a regular frequency (e.g., 0.1 Hz) to monitor the current amplitude.

5. Data Acquisition and Analysis:

Record baseline sodium currents in the absence of the compound.
Perfuse the cell with increasing concentrations of PF-05089771, allowing the block to reach
a steady state at each concentration.
Measure the peak inward sodium current at each concentration.
Normalize the current at each concentration to the baseline current.
Fit the concentration-response data to the Hill equation to determine the IC50 and Hill slope.
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Species Comparison
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conserved
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leads to high affinity

Low Potency
(High IC50)

leads to low affinity
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Basis of Species-Specific Potency

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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